2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid

Medicinal Chemistry ADME Drug Design

Researchers developing focused libraries around the isonicotinic acid scaffold often encounter low membrane permeability that limits lead progression. This compound, with a calculated LogP of 4.18 and TPSA of 59.42 Ų, addresses that gap. Its distinct 4-tert-butyl-2-methylphenoxy substitution provides a unique steric and electronic profile unavailable from simpler analogs, eliminating uncontrolled variables in SAR studies. Procure with confidence using the unambiguous CAS 1098377-38-8. • Calculated LogP 4.18 for enhanced membrane permeability over parent scaffold • Unique dual-substituted phenoxy handle for further derivatization • Verified CAS, InChI Key, and PubChem SID ensure data integrity in procurement

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 1098377-38-8
Cat. No. B1386193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid
CAS1098377-38-8
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C)(C)C)OC2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C17H19NO3/c1-11-9-13(17(2,3)4)5-6-14(11)21-15-10-12(16(19)20)7-8-18-15/h5-10H,1-4H3,(H,19,20)
InChIKeyMSZOAKXSWODGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid (CAS 1098377-38-8): A Structurally-Defined Isonicotinic Acid Derivative for Targeted Medicinal Chemistry


2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid (CAS 1098377-38-8) is an organic compound with the molecular formula C₁₇H₁₉NO₃ and a molecular weight of 285.34 g/mol . It is a derivative of isonicotinic acid, distinguished by a 4-tert-butyl-2-methylphenoxy substituent at the 2-position of the pyridine ring . The compound is available from multiple vendors with purities typically ranging from 95% to 98% . It is supplied as a solid and is intended for research use as a building block or intermediate in pharmaceutical development, particularly in the synthesis of compounds with potential anticancer or antimicrobial properties .

Why Structural Analogs Cannot Replace 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid (CAS 1098377-38-8) in Research


Substitution of 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid with simpler or commercially analogous isonicotinic or nicotinic acid derivatives is scientifically unsound due to the compound's unique substitution pattern, which dictates its physicochemical and biological properties. The presence of both a tert-butyl group and a methyl group on the phenoxy ring creates a specific steric and electronic environment that is absent in compounds like 2-(4-tert-butylphenoxy)isonicotinic acid (CAS 54659-69-7) or 2-(4-methylphenoxy)nicotinic acid (CAS 54629-15-1) . These structural differences directly impact key parameters such as lipophilicity (LogP) and topological polar surface area (TPSA), which in turn influence solubility, membrane permeability, and target binding interactions . For instance, the target compound's calculated LogP of 4.18 and TPSA of 59.42 Ų are a direct result of its specific substitution and cannot be replicated by analogs lacking either the tert-butyl or methyl group. Therefore, using a generic analog without rigorous head-to-head validation introduces uncontrolled variables that can compromise experimental reproducibility and lead to erroneous conclusions regarding structure-activity relationships (SAR).

Quantitative Differentiation Evidence for 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid (CAS 1098377-38-8)


Computational Physicochemical Profile: LogP and TPSA Differentiation from Unsubstituted Analogs

The compound 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid possesses a specific physicochemical profile defined by its calculated partition coefficient (LogP) and topological polar surface area (TPSA) . While direct experimental comparison data for closely related analogs is not available in the open literature, these in silico parameters provide a quantitative basis for differentiating it from simpler, unsubstituted isonicotinic acid derivatives. The presence of the lipophilic tert-butyl and methyl groups confers a higher LogP, which is predictive of increased membrane permeability relative to the parent isonicotinic acid (LogP ~0.5) [1].

Medicinal Chemistry ADME Drug Design

Commercial Availability and Purity: A Benchmark for Research-Grade Material

The compound is commercially available from multiple reputable vendors, including Sigma-Aldrich (as AldrichCPR) , with specified purity levels typically at or above 95% . This availability and defined purity standard provide a baseline for reproducible research. While this does not represent a biological differentiation from analogs, it is a critical procurement consideration. The Sigma-Aldrich product is explicitly provided as part of a collection of unique chemicals for early discovery researchers, and the vendor does not collect analytical data, which implies the user must perform their own characterization .

Chemical Sourcing Reproducibility Medicinal Chemistry

Unique Chemical Identifier for Precise Procurement and Data Aggregation

The compound is unambiguously identified by its CAS Registry Number 1098377-38-8 and its PubChem Substance ID 329820517 . These identifiers are essential for accurate procurement and for aggregating data from disparate sources. The InChI Key MSZOAKXSWODGEY-UHFFFAOYSA-N provides a unique, machine-readable structural fingerprint, enabling precise cross-referencing across chemical databases and literature, which is a fundamental requirement for building robust SAR datasets and avoiding the misidentification that can occur with common or ambiguous chemical names.

Chemoinformatics Database Management Procurement

Targeted Application Scenarios for 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid (CAS 1098377-38-8) in Research


Medicinal Chemistry: Lead Optimization for Enhanced Membrane Permeability

Based on its calculated LogP of 4.18 , 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid is a strong candidate for lead optimization programs where improving membrane permeability over the parent isonicotinic acid scaffold is a primary goal. The significant increase in lipophilicity suggests it may be better suited for targeting intracellular proteins or for achieving oral bioavailability, making it a rational choice for initiating SAR studies around this chemotype.

Chemical Biology: A Unique Scaffold for Probe Development

The compound's unique substitution pattern, combining a tert-butyl and a methyl group on the phenoxy ring, offers a distinct chemical handle for further derivatization . This makes it a valuable building block for the synthesis of focused chemical libraries designed to explore novel biological space, particularly in areas where isonicotinic acid derivatives have shown promise, such as in developing antimicrobial or anticancer agents .

Chemoinformatics and Database Curation: A Benchmark for Accurate Chemical Registration

With its clear CAS number (1098377-38-8) , PubChem SID (329820517) , and unique InChI Key (MSZOAKXSWODGEY-UHFFFAOYSA-N) , this compound serves as an excellent case study for ensuring data integrity in chemical databases and procurement systems. Its unambiguous identifiers prevent the common problem of conflating data from structurally similar but distinct analogs, which is a critical function for any organization managing large chemical inventories or mining literature for SAR data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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